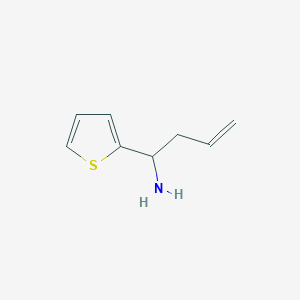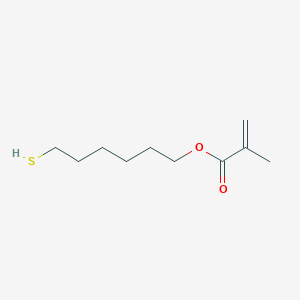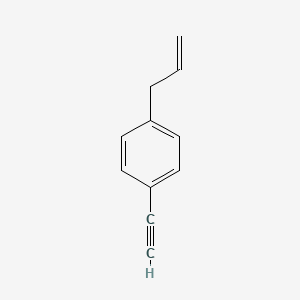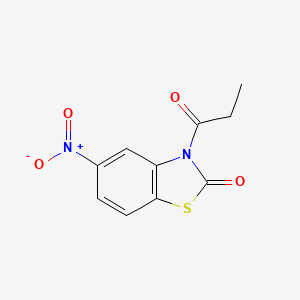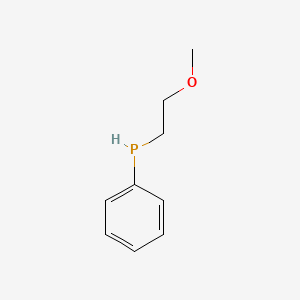
5,6,11,12-Tetrahydrochrysene-2,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,11,12-Tetrahydrochrysene-2,8-diol is a carbotetracyclic compound characterized by its unique structure, which includes hydroxy groups at positions 2 and 8 and ethyl groups at positions 5 and 11. This compound is known for its interaction with estrogen receptors, acting as an agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications using reagents such as m-chloroperbenzoic acid for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6,11,12-Tetrahydrochrysene-2,8-diol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid to introduce epoxide groups.
Reduction: Employing reducing agents to modify specific functional groups.
Substitution: Reactions where hydroxy or ethyl groups are replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
5,6,11,12-Tetrahydrochrysene-2,8-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of carbotetracyclic systems and their reactivity.
Biology: Investigated for its interaction with estrogen receptors, providing insights into hormone signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating estrogen receptor activity in various diseases.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha, promoting the association of coactivators and enhancing transcriptional activity. Conversely, it acts as an antagonist for estrogen receptor beta, preventing coactivator association and inhibiting transcriptional activity. This dual action is attributed to the stabilization of different conformations of the ligand-binding domains of the receptors .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural estrogen with high affinity for both estrogen receptor alpha and beta.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with distinct effects on bone and breast tissue.
Uniqueness
5,6,11,12-Tetrahydrochrysene-2,8-diol is unique due to its dual action on estrogen receptors, acting as an agonist for one subtype and an antagonist for another. This property makes it a valuable tool for studying estrogen receptor signaling and developing targeted therapies .
Propiedades
Número CAS |
138090-17-2 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
5,6,11,12-tetrahydrochrysene-2,8-diol |
InChI |
InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2 |
Clave InChI |
JBPZHQMEGZUBPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CCC3=C2C=CC(=C3)O)C4=C1C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)

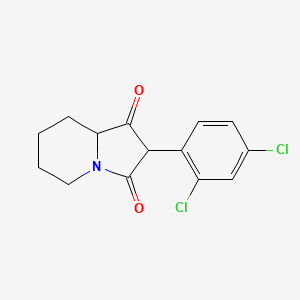
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
